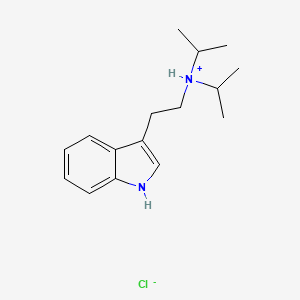
N,N-Di-isopropyltryptamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Di-isopropyltryptamine hydrochloride is a useful research compound. Its molecular formula is C16H25ClN2 and its molecular weight is 280.83 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
N,N-Diisopropyltryptamine hydrochloride, particularly its 5-Methoxy derivative (5-MeO-DIPT), has applications in scientific research, primarily concerning its psychoactive properties and effects on the body. Studies focus on its metabolism, behavioral impacts, and potential use in cosmetic formulations .
Scientific Research Applications
- Psychoactive Effects: N,N-Diisopropyltryptamine derivatives, such as 5-MeO-DIPT, are psychoactive compounds that interact with serotonin receptors in the brain, leading to psychotropic activity . Alexander Shulgin described the experience associated with inhalation of these derivatives in humans .
- Metabolism Studies: Research has been conducted on the in vivo metabolism of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) in rats to understand how the body processes this psychoactive tryptamine analog .
- Behavioral and Neuroendocrine Alterations: Studies examine the potential of 5-MeO-DIPT to alter monoamine and neuroendocrine parameters. Experiments on animals show that 5-MeO-DIPT can affect cognitive functions and disrupt the endocrine system .
- Cosmetic Applications: Polymers, including synthetic and semi-synthetic ones, are used in cosmetic formulations with properties such as film-forming, rheology modifying, and stimuli-responsiveness . Research explores incorporating polymers for fragrance delivery and enhancing bioactivity on the skin .
- Safety and Stability: Cosmetics are widely applied to the skin as creams, lotions, gels, and sprays . Cosmetic producers must guarantee the safety and stability of their products. Regulations such as the European Union Directive (1223/2009) set criteria for cosmetic product safety .
- Dermatokinetics: Assessing the bioavailability of drug molecules at the site of action provides insight into the efficiency of a dosage form . Real-time measurement of molecules in the skin layer has become obligatory to evaluate toxicity .
- Topical Formulations: Experimental designs are employed to optimize topical formulations, evaluating physical, sensory, and moisturizing properties . Studies focus on the influence of raw materials and their interactions, such as soy lecithin, phytantriol, and capric acid triglyceride .
- Wound Healing: Herbal oil extracts containing Rubia cordifolia, Glycyrrhiza glabra, and Symplocos racemosa have antiseptic, skin-soothing, and anti-inflammatory properties . Formulations containing 20% oil extract exhibited remarkable wound contraction, proving its efficacy as a topical formulation beneficial in minor skin conditions .
Propiedades
Número CAS |
67292-67-5 |
|---|---|
Fórmula molecular |
C16H25ClN2 |
Peso molecular |
280.83 g/mol |
Nombre IUPAC |
2-(1H-indol-3-yl)ethyl-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C16H24N2.ClH/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16;/h5-8,11-13,17H,9-10H2,1-4H3;1H |
Clave InChI |
IRTNRQIBUKDSFV-UHFFFAOYSA-N |
SMILES |
CC(C)[NH+](CCC1=CNC2=CC=CC=C21)C(C)C.[Cl-] |
SMILES canónico |
CC(C)[NH+](CCC1=CNC2=CC=CC=C21)C(C)C.[Cl-] |
Pictogramas |
Acute Toxic |
Números CAS relacionados |
14780-24-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















